Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate is an organic compound characterized by its unique trifluoromethyl group attached to a cyclopentene ring. Its molecular formula is and it has a molecular weight of 194.15 g/mol . This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of the trifluoromethyl group, which can significantly influence the chemical properties and biological activity of the molecule.
These reactions are significant in synthetic organic chemistry, particularly in the development of new pharmaceuticals and agrochemicals .
The biological activity of methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has been explored in various contexts. Compounds containing trifluoromethyl groups are often associated with enhanced biological activity due to their ability to modify lipophilicity and metabolic stability. Research indicates that such compounds can exhibit:
Several methods are available for synthesizing methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate:
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate has several applications, primarily in the fields of:
Interaction studies involving methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate focus on its reactivity and compatibility with various biological systems. Research indicates that:
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 1-cyclopentene-1-carboxylate | C7H10O2 | Lacks trifluoromethyl group; simpler structure |
| 1-(Trifluoromethyl)cyclopentene | C6H7F3 | No carboxylate; focuses on trifluoromethyl effects |
| Methyl 2-(trifluoromethyl)propanoate | C5H7F3O2 | Different backbone; used in different applications |
| Methyl 2-cyclopentenecarboxylate | C7H10O2 | Similar structure but without trifluoromethyl substitution |
Methyl 1-(trifluoromethyl)cyclopent-3-ene-1-carboxylate stands out due to its trifluoromethyl substitution, which enhances its chemical reactivity and potential biological activity compared to these similar compounds. This unique feature makes it particularly valuable in synthetic chemistry and pharmaceutical applications .